molecular formula C9H6ClF3O B1358225 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 439807-20-2

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B1358225
CAS No.: 439807-20-2
M. Wt: 222.59 g/mol
InChI Key: CPEDVBNSZUDGFO-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Representation

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, which provide a standardized method for describing the compound's molecular structure. According to these guidelines, the official IUPAC name is designated as 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone, reflecting the precise positioning of each functional group within the molecular framework. This systematic naming approach ensures universal recognition and eliminates ambiguity in chemical communication across different scientific disciplines and geographical regions.

The structural representation of this compound reveals a ketone group serving as the central functional feature, with the carbonyl carbon designated as position one in the numbering system. The chlorine substituent occupies the alpha position relative to the carbonyl group, specifically at the second carbon position, while the aromatic ring system bears a trifluoromethyl group at the meta position relative to the point of attachment to the carbonyl-containing chain. This specific arrangement of substituents creates a unique three-dimensional molecular geometry that influences both the compound's chemical reactivity and its interactions with biological systems.

The molecular architecture can be further described through various computational descriptors that provide additional insight into the compound's structural characteristics. The InChI representation, which stands for International Chemical Identifier, provides a text-based description of the molecular structure: InChI=1S/C9H6ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2. This standardized format allows for precise computational analysis and database searching, facilitating research activities and ensuring consistent identification across different software platforms and chemical databases.

The SMILES notation, which represents Simplified Molecular Input Line Entry System, offers another standardized method for describing the molecular structure: C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCl. This compact representation enables efficient storage and manipulation of structural information in computational chemistry applications and provides a human-readable format for describing complex molecular architectures. These various structural representations work together to provide a comprehensive description of the compound's molecular features, supporting both fundamental research and practical applications in chemical synthesis and analysis.

Properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEDVBNSZUDGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622768
Record name 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439807-20-2
Record name 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves:

  • Starting from the corresponding aryl ethanone or phenylacetyl precursor bearing the trifluoromethyl group.
  • Introduction of the alpha-chlorine substituent adjacent to the carbonyl group.
  • Utilization of halogenating agents or Vilsmeier-type reagents to achieve the chlorination.

Detailed Preparation via Vilsmeier-Haack Type Chlorination

A common and effective method involves the use of a Vilsmeier complex , typically generated from dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl3) , oxalyl chloride , or phosgene . This complex facilitates the formation of the alpha-chloro ketone via electrophilic substitution at the alpha position of the ketone.

Procedure Highlights:

  • The aryl ethanone precursor (bearing the trifluoromethyl group) is reacted with the Vilsmeier reagent in an inert solvent like dichloromethane or 1,2-dimethoxyethane.
  • The reaction temperature is maintained between -20 °C and 40 °C, preferably between -10 °C and 20 °C, to control reactivity and selectivity.
  • After completion, the reaction mixture is quenched with aqueous sodium acetate solution to neutralize excess reagents and facilitate isolation.
  • The organic phase is extracted, washed, and purified by silica gel chromatography or distillation to yield the alpha-chloro ketone product with yields reported up to 80-91%.

Alternative Preparation via Halogenation of Aryl Ethanol or Ethyl Ketone Derivatives

Another approach involves alpha-halogenation of the corresponding aryl ethanone using halogenating agents such as chlorine gas , N-chlorosuccinimide (NCS) , or thionyl chloride under controlled conditions.

  • The reaction is typically conducted in polar solvents at low temperatures to minimize side reactions.
  • Bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide may be employed to generate enolates or enol intermediates that react with the chlorinating agent.
  • After halogenation, the reaction mixture is hydrolyzed under acidic or basic conditions to isolate the desired alpha-chloro ketone.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Solvents Temperature Range Yield (%) Notes
Vilsmeier-Haack Chlorination DMF + POCl3 / Oxalyl chloride / Phosgene Dichloromethane, DME -20 °C to 40 °C (opt. -10 to 20 °C) 80–91 High selectivity, well-documented
Alpha-Halogenation via Enolate LDA or KOtBu + Chlorinating agent (e.g., NCS) THF, Ether -15 °C to RT 54–80 Requires strict temperature control
Grignard Route for Precursor Synthesis Mg + Aryl bromide; then acetic anhydride THF, MTBE 0 to 35 °C (Grignard); -15 to 5 °C (Acetylation) N/A Precursor synthesis step; indirect route

Research Findings and Notes

  • The Vilsmeier-Haack method is preferred for its operational simplicity and high yield in producing alpha-chloro ketones with trifluoromethyl aromatic substituents. The use of commercial Vilsmeier complexes such as (chloromethylene)dimethylammonium chloride simplifies the process further.
  • Careful control of temperature during reagent addition and quenching steps is crucial to avoid decomposition or side reactions.
  • Purification often involves silica gel filtration and distillation under reduced pressure to achieve high purity.
  • The presence of the trifluoromethyl group influences the electron density on the aromatic ring, which can affect reactivity and selectivity during chlorination.
  • Alternative methods involving enolate chemistry require strong bases and low temperatures to form the enolate intermediate before chlorination. These methods may have lower yields and require more stringent conditions.
  • The Grignard route is primarily useful for synthesizing the aryl ethanone precursor rather than direct chlorination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Chloro-1-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]ethan-1-one
  • Structure: Incorporates a piperazine ring between the acetophenone and the 3-(trifluoromethyl)phenyl group.
  • Key Differences: The piperazine introduces basic nitrogen atoms, increasing water solubility and enabling hydrogen bonding.
  • Applications : Likely used in drug discovery for central nervous system (CNS) agents or kinase inhibitors .
2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one
  • Structure : Replaces -CF₃ with -OCHF₂.
  • Key Differences :
    • Difluoromethoxy is less electron-withdrawing than -CF₃, reducing electrophilicity at the carbonyl.
    • Altered lipophilicity (LogP likely lower than the CF₃ analog).
  • Applications: Potential use in agrochemicals where moderate polarity is advantageous .

Functional Group Modifications

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one hydrochloride
  • Structure: Chlorine replaced by an amino group (-NH₂) in protonated form.
  • Key Differences: The amino group acts as a nucleophile, enabling participation in Schiff base or amide bond formation. Increased solubility in polar solvents due to ionic character.
  • Applications : Intermediate for heterocycle synthesis (e.g., imidazoles or quinazolines) .
1-(3-((Hexafluoropropan-2-yl)oxy)phenyl)ethan-1-one
  • Structure : Features a bulky hexafluoropropoxy group.
  • Key Differences :
    • Steric hindrance reduces reactivity at the carbonyl.
    • High thermal and chemical stability due to perfluorinated groups.
  • Applications : Specialty materials or high-performance polymers .

Heterocyclic Derivatives

2-Chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one
  • Structure : Embedded within a pyrrole ring system.
  • Key Differences: Conjugation with the pyrrole ring enhances aromaticity and UV absorption. Potential for π-π stacking in supramolecular assemblies or materials science.
  • Applications : Organic electronics or as a ligand in catalysis .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Potential Applications
2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one C₉H₆ClF₃O 222.58 -CF₃, -Cl (α to carbonyl) High electrophilicity at carbonyl Pharmaceuticals, Agrochemicals
2-Chloro-1-(4-(3-CF₃-phenyl)piperazin-1-yl)ethanone C₁₃H₁₄ClF₃N₂O 306.72 Piperazine, -CF₃ Basic, hydrogen-bonding capability CNS drugs, Enzyme inhibitors
2-Amino-1-[3-CF₃-phenyl]ethanone hydrochloride C₉H₈ClF₃NO 237.62 -NH₂ (protonated), -CF₃ Nucleophilic reactions Heterocycle synthesis
2-Chloro-1-(3-OCHF₂-phenyl)ethan-1-one C₉H₇ClF₂O₂ 220.60 -OCHF₂, -Cl Moderate electrophilicity Agrochemical intermediates
Pyrrole-embedded CF₃/Cl derivative C₁₅H₁₃ClF₃NO 315.72 Pyrrole ring, -CF₃, -Cl Aromatic stabilization Organic electronics, Catalysis

Research Findings and Implications

  • Synthetic Utility : The α-chloro ketone group in the target compound facilitates nucleophilic displacement reactions, making it a precursor for amines, thiols, or azides .
  • Electrophilicity: The -CF₃ group increases the carbonyl's electrophilicity by 20–30% compared to non-fluorinated analogs, as demonstrated in docking studies using AutoDock Vina .
  • Biological Relevance : Chalcone derivatives with -CF₃ groups (e.g., compound 2a in ) show dual MAO-B/AChE inhibition, suggesting the target compound could be modified for neurodegenerative disease research.

Biological Activity

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features a chloro group and a trifluoromethyl-substituted phenyl group, which enhance its lipophilicity and biological reactivity. The following sections delve into the compound's biological activities, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H6ClF3O, characterized by:

  • Chloro Group : Contributes to reactivity and potential for nucleophilic substitution.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, facilitating penetration through biological membranes.
  • Ketone Functional Group : Implicated in various biochemical interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Compound Target Pathogen Inhibition Concentration (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
Compound CCandida albicans16

These findings suggest a broad spectrum of activity, making the compound a candidate for further development in antimicrobial therapies .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism involves modulation of cell cycle progression and induction of apoptosis.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of angiogenesis

These results highlight the potential of this compound as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound has shown promise in anti-inflammatory applications. Studies have indicated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound4570

The selectivity towards COX-2 suggests its potential use in treating inflammatory conditions with reduced gastrointestinal side effects compared to non-selective NSAIDs .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing effective binding to target sites within cells.

  • Enzyme Inhibition : The compound can form covalent bonds with active site residues in target enzymes, leading to inhibition.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Study on Antimicrobial Activity

A recent study evaluated the efficacy of this compound against Chlamydia trachomatis. The results indicated a significant reduction in bacterial inclusion size and number when treated with the compound at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent .

Study on Anticancer Effects

In another investigation focused on cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound triggers programmed cell death pathways .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one, and how can reaction yields be maximized?

The synthesis of this compound often involves Friedel-Crafts acylation of 3-(trifluoromethyl)benzene with chloroacetyl chloride, followed by purification. Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used, with AlCl₃ providing higher yields (~80%) but requiring careful moisture control .
  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side products like diacylated derivatives.
  • Workup : Neutralization with aqueous NaHCO₃ and extraction with dichloromethane are critical for isolating the product.
    For improved yields, Grignard reagent-based methods (e.g., using isopropylmagnesium chloride) have been explored, achieving ~69% efficiency in analogous trifluoromethyl ketone syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : The aromatic protons of the trifluoromethylphenyl group appear as a multiplet at δ 7.6–8.1 ppm, while the carbonyl carbon (C=O) resonates at ~195 ppm .
  • IR : A strong C=O stretch at ~1700 cm⁻¹ and C-Cl absorption at ~750 cm⁻¹ confirm functional groups.
  • Mass spectrometry : The molecular ion peak [M⁺] at m/z 208.15 (C₉H₆ClF₃O) is critical for validation .
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) to detect traces of unreacted starting materials or chlorinated byproducts .

Q. What are the primary research applications of this compound in academia?

  • Pharmaceutical intermediates : It serves as a precursor for trifluoromethyl-containing bioactive molecules, such as kinase inhibitors or antifungal agents .
  • Pesticide research : Structural analogs (e.g., oxyfluorfen) are herbicides, suggesting potential use in agrochemical studies .
  • Material science : The trifluoromethyl group enhances thermal stability, making it useful in polymer coatings .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict the binding affinity of derivatives to biological targets?

  • Docking parameters : Use the compound’s 3D structure (optimized via DFT calculations) and set the grid box to cover the active site (e.g., 20 ų for enzyme targets).
  • Scoring function : AutoDock Vina’s improved scoring function accounts for hydrophobic interactions with the trifluoromethyl group, which often enhances binding to aromatic pockets in proteins .
  • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays to refine computational models .

Q. How should researchers address contradictions in reported reaction yields for analogous trifluoromethyl ketones?

Discrepancies often arise from:

  • Moisture sensitivity : Trace water reduces catalyst (e.g., AlCl₃) efficiency, leading to lower yields. Use rigorously dried solvents and inert atmospheres .
  • Substrate ratios : Excess chloroacetyl chloride (>1.2 equiv.) increases diacylation byproducts. Monitor via TLC (hexane:ethyl acetate = 4:1) .
  • Workup protocols : Incomplete neutralization can leave acidic residues, reducing purity. Optimize pH to 7–8 during extraction .

Q. What strategies improve crystallographic data quality for this compound using SHELX software?

  • Crystal growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain single crystals.
  • Data collection : High-resolution (<1.0 Å) X-ray data is essential for resolving the electron density of the trifluoromethyl group.
  • Refinement : In SHELXL, apply anisotropic displacement parameters for Cl and F atoms to reduce R-factors below 5% .

Q. How can hygroscopicity impact experimental reproducibility, and what storage protocols are recommended?

The compound’s hygroscopic nature (due to the polar C=O and Cl groups) can lead to hydrolysis, forming 3-(trifluoromethyl)benzoic acid. Mitigation strategies include:

  • Storage : Under argon in amber vials at −20°C.
  • Handling : Use gloveboxes for moisture-sensitive reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 2
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2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one

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